Taurolidine
Taurolidine
Taurolidine is a member of the class of thiadiazinanes that is 1,2,4-thiadiazinane 1,1-dioxide substituted by a (1,1-dioxido-1,2,4-thiadiazinan-4-yl)methyl group at position 4. It is a broad-spectrum antiseptic used as lock therapy solution in patients with long term central venous catheters for the prevention of catheter related bloodstream infections. It has a role as an antibacterial agent, an anti-inflammatory agent, an antifungal agent, an antiseptic drug and an antineoplastic agent. It is a thiadiazinane and a sulfone.
Taurolidine is an antimicrobial used for the prevention of catheter-related infections. It is a derivative of the amino acid [taurine]. It was first synthesized in the 1970s and was originally used as a prophylactic against intraperitoneal bacterial infections in patients with peritonitis. In November 2023, a catheter lock solution of taurolidine in combination with [heparin] - marketed as Defencath - received FDA approval under the Limited Population Pathway for Antibacterial and Antifungal Drugs (LPAD pathway) for the prevention of catheter-related bloodstream infections in a limited and specific patient population.
Taurolidine is a synthetic broad-spectrum antimicrobial with antibacterial, antifungal, anticoagulant, and potential antiangiogenic activities. Taurolidine, derived from the amino acid taurine, binds to and neutralizes bacterial exotoxins and endotoxins, or lipopolysaccharides (LPS). Taurolidine binding to LPS prevents bacterial adherence to host epithelial cells, thereby prevents bacterial invasion of uninfected host cells. Although the mechanism underlying its antineoplastic activity has not been fully elucidated, it may be related to this agent's anti-adherence property. In addition, taurolidine also promotes apoptosis by inducing various apoptotic factors and suppresses the production of vascular endothelial growth factor (VEGF), a protein that plays an important role in angiogenesis.
Taurolidine is an antimicrobial used for the prevention of catheter-related infections. It is a derivative of the amino acid [taurine]. It was first synthesized in the 1970s and was originally used as a prophylactic against intraperitoneal bacterial infections in patients with peritonitis. In November 2023, a catheter lock solution of taurolidine in combination with [heparin] - marketed as Defencath - received FDA approval under the Limited Population Pathway for Antibacterial and Antifungal Drugs (LPAD pathway) for the prevention of catheter-related bloodstream infections in a limited and specific patient population.
Taurolidine is a synthetic broad-spectrum antimicrobial with antibacterial, antifungal, anticoagulant, and potential antiangiogenic activities. Taurolidine, derived from the amino acid taurine, binds to and neutralizes bacterial exotoxins and endotoxins, or lipopolysaccharides (LPS). Taurolidine binding to LPS prevents bacterial adherence to host epithelial cells, thereby prevents bacterial invasion of uninfected host cells. Although the mechanism underlying its antineoplastic activity has not been fully elucidated, it may be related to this agent's anti-adherence property. In addition, taurolidine also promotes apoptosis by inducing various apoptotic factors and suppresses the production of vascular endothelial growth factor (VEGF), a protein that plays an important role in angiogenesis.
Brand Name:
Vulcanchem
CAS No.:
19388-87-5
VCID:
VC21125717
InChI:
InChI=1S/C7H16N4O4S2/c12-16(13)3-1-10(5-8-16)7-11-2-4-17(14,15)9-6-11/h8-9H,1-7H2
SMILES:
C1CS(=O)(=O)NCN1CN2CCS(=O)(=O)NC2
Molecular Formula:
C7H16N4O4S2
Molecular Weight:
284.4 g/mol
Taurolidine
CAS No.: 19388-87-5
Cat. No.: VC21125717
Molecular Formula: C7H16N4O4S2
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Taurolidine is a member of the class of thiadiazinanes that is 1,2,4-thiadiazinane 1,1-dioxide substituted by a (1,1-dioxido-1,2,4-thiadiazinan-4-yl)methyl group at position 4. It is a broad-spectrum antiseptic used as lock therapy solution in patients with long term central venous catheters for the prevention of catheter related bloodstream infections. It has a role as an antibacterial agent, an anti-inflammatory agent, an antifungal agent, an antiseptic drug and an antineoplastic agent. It is a thiadiazinane and a sulfone. Taurolidine is an antimicrobial used for the prevention of catheter-related infections. It is a derivative of the amino acid [taurine]. It was first synthesized in the 1970s and was originally used as a prophylactic against intraperitoneal bacterial infections in patients with peritonitis. In November 2023, a catheter lock solution of taurolidine in combination with [heparin] - marketed as Defencath - received FDA approval under the Limited Population Pathway for Antibacterial and Antifungal Drugs (LPAD pathway) for the prevention of catheter-related bloodstream infections in a limited and specific patient population. Taurolidine is a synthetic broad-spectrum antimicrobial with antibacterial, antifungal, anticoagulant, and potential antiangiogenic activities. Taurolidine, derived from the amino acid taurine, binds to and neutralizes bacterial exotoxins and endotoxins, or lipopolysaccharides (LPS). Taurolidine binding to LPS prevents bacterial adherence to host epithelial cells, thereby prevents bacterial invasion of uninfected host cells. Although the mechanism underlying its antineoplastic activity has not been fully elucidated, it may be related to this agent's anti-adherence property. In addition, taurolidine also promotes apoptosis by inducing various apoptotic factors and suppresses the production of vascular endothelial growth factor (VEGF), a protein that plays an important role in angiogenesis. |
|---|---|
| CAS No. | 19388-87-5 |
| Molecular Formula | C7H16N4O4S2 |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | 4-[(1,1-dioxo-1,2,4-thiadiazinan-4-yl)methyl]-1,2,4-thiadiazinane 1,1-dioxide |
| Standard InChI | InChI=1S/C7H16N4O4S2/c12-16(13)3-1-10(5-8-16)7-11-2-4-17(14,15)9-6-11/h8-9H,1-7H2 |
| Standard InChI Key | AJKIRUJIDFJUKJ-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)NCN1CN2CCS(=O)(=O)NC2 |
| Canonical SMILES | C1CS(=O)(=O)NCN1CN2CCS(=O)(=O)NC2 |
| Appearance | Assay:≥98%A crystalline solid |
| Melting Point | 156.0 °C |
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